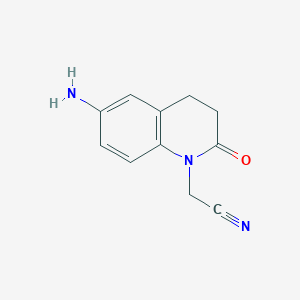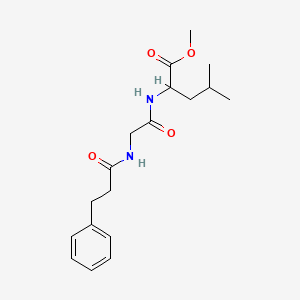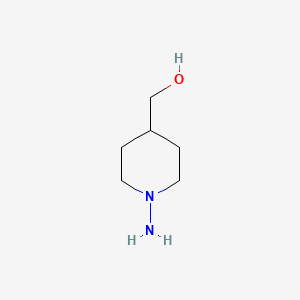
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile is a complex organic compound with a unique structure that includes a quinoline ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions .
Métodos De Preparación
The synthesis of 2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high purity . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to produce larger quantities of the compound.
Análisis De Reacciones Químicas
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can lead to the formation of tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring system and may exhibit similar biological activities.
Tetrahydroquinoline derivatives: These compounds are structurally related and can undergo similar chemical reactions.
Aminoquinoline derivatives: These compounds contain an amino group attached to the quinoline ring and are often studied for their medicinal properties.
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H11N3O/c12-5-6-14-10-3-2-9(13)7-8(10)1-4-11(14)15/h2-3,7H,1,4,6,13H2 |
Clave InChI |
MQTNZIGRLNCWTR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)


![3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B12442870.png)
![tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate](/img/structure/B12442889.png)



